Cas no 5441-76-9 (2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide)

2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide structure
5441-76-9 structure
Product Name:2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide
CAS No:5441-76-9
MF:C14H28N2O2
MW:256.384324073792
CID:941156
PubChem ID:228244
Update Time:2025-04-19

2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide
    • HMS2369L09
    • NSC20999
    • NIOSH/ES4394100
    • SMR000071831
    • STK435319
    • DS-012843
    • NSC-20999
    • N,N'-(Ethane-1,2-diyl)bis(2-ethylbutanimidic acid)
    • N,N'-1,2-ethanediylbis(2-ethylbutanamide)
    • N,N'-ethane-1,2-diylbis(2-ethylbutanamide)
    • 2-ETHYL-N-[2-(2-ETHYLBUTANAMIDO)ETHYL]BUTANAMIDE
    • 5441-76-9
    • CHEMBL1488982
    • N,N'-Bis(diethylacetyl)ethylenediamine
    • N,N'-Ethylenebis(2-ethylbutyramide)
    • 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide
    • DTXSID60969543
    • MLS000088550
    • AK-968/12975182
    • AKOS003303913
    • Butyramide, N,N'-ethylenebis(2-ethyl-
    • 2-[4-[[3-[2-(azepan-1-yl)-2-oxo-ethyl]-2,4-dioxo-thiazolidin-5-ylidene]methyl]-2-bromo-phenoxy]-N-(4-methylphenyl)acetamide
    • ES43941000
    • 2-ethyl-N-{2-[(2-ethylbutanoyl)amino]ethyl}butanamide
    • Inchi: 1S/C14H28N2O2/c1-5-11(6-2)13(17)15-9-10-16-14(18)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)
    • InChI Key: YABMFQPTRFLMRD-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)CC)NCCNC(C(CC)CC)=O

Computed Properties

  • Exact Mass: 585.09344
  • Monoisotopic Mass: 256.215
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.479
  • Boiling Point: 468.4°Cat760mmHg
  • Flash Point: 168.3°C
  • Refractive Index: 1.669
  • PSA: 96.02

2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide Related Literature

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.